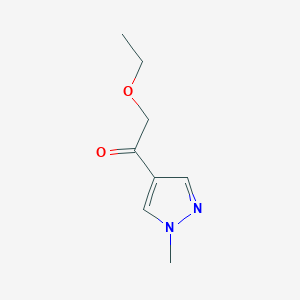

2-Ethoxy-1-(1-methyl-pyrazol-4-yl)-ethanone

Description

Properties

IUPAC Name |

2-ethoxy-1-(1-methylpyrazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-12-6-8(11)7-4-9-10(2)5-7/h4-5H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKYWYDQICZLIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)C1=CN(N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with α,β-Unsaturated or 1,3-Dicarbonyl Compounds

The most widely employed synthetic strategy for pyrazole derivatives, including 1-methyl-pyrazolyl ethanones, is the cyclocondensation of methylhydrazine or its derivatives with suitable carbonyl compounds such as α,β-unsaturated ketones or 1,3-diketones. This method forms the pyrazole ring by nucleophilic attack of hydrazine on the carbonyl substrate, followed by cyclization and dehydration.

For 2-ethoxy-1-(1-methyl-pyrazol-4-yl)-ethanone, a key intermediate can be synthesized by reacting methylhydrazine hydrochloride with an ethoxy-substituted α,β-unsaturated ketone or an equivalent β-keto ester derivative bearing an ethoxy group at the α-position. This reaction is typically carried out in a mixed solvent system such as methanol and water under reflux for several hours to ensure complete cyclization and formation of the pyrazole ring.

The cyclocondensation can be optimized by controlling temperature, solvent polarity, and reaction time to maximize yield and regioselectivity. Acidic or basic catalysts may be employed to facilitate ring closure and dehydration steps.

Functionalization via Acylation or Alkylation of Preformed Pyrazoles

An alternative approach involves first synthesizing the 1-methyl-pyrazole core, followed by acylation at the 4-position with an appropriate ethanone derivative bearing the ethoxy substituent.

The pyrazole ring can be acylated using ethanoyl chloride or ethyl chloroacetate derivatives under basic conditions (e.g., in the presence of a base such as triethylamine or sodium hydride) to introduce the ethanone moiety with an ethoxy substituent on the α-carbon. This method requires careful control to avoid over-acylation or side reactions.

Palladium-catalyzed cross-coupling reactions have also been reported to functionalize pyrazole rings selectively. For example, 1-methyl-4-halopyrazoles can be reacted with vinyl ethers or ethoxy-substituted vinyl derivatives in the presence of palladium acetate and phosphine ligands under reflux in inert atmosphere to yield the desired ethanone-substituted pyrazole.

Oxidative Transformations and Bromination as Intermediates

Oxidation of the corresponding 1-(1-methyl-1H-pyrazol-4-yl)ethanol with manganese(IV) oxide in dichloromethane at low temperature (0–20 °C) for extended periods (e.g., 14 hours) has been demonstrated to afford the ethanone derivative in high yield (~91%).

Bromination of 1-(1-methyl-1H-pyrazol-4-yl)ethanone with pyridinium perbromide hydrobromide or N-bromosuccinimide in solvents like dichloromethane and ethanol at mild temperatures (15–20 °C) is used to generate bromo-substituted intermediates, which can be further manipulated to introduce ethoxy groups or other substituents via nucleophilic substitution reactions.

Multicomponent and One-Pot Synthesis Approaches

- Recent advances include multicomponent reactions where in situ formation of β-keto esters or α,β-unsaturated ketones bearing ethoxy groups is combined with hydrazine derivatives to form the pyrazole ring in a single pot. These methods improve efficiency, reduce purification steps, and provide good regioselectivity.

Comparative Data on Selected Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclocondensation with β-diketones | Methylhydrazine, β-diketone, MeOH/H2O, reflux 3 hrs | 70–90 | Simple, reliable, regioselective |

| Oxidation of pyrazolyl ethanol | MnO2, DCM, 0–20 °C, 14 h | 91 | High yield, mild conditions |

| Bromination of ethanone derivative | Pyridinium tribromide, DCM/EtOH, 15–20 °C, 3–18 h | 85–89 | Intermediate for further substitution |

| Pd-catalyzed vinyl ether coupling | Pd(OAc)2, diphosphine ligand, Na2CO3, butanol, reflux | 70–80 | Useful for functionalization, requires inert atmosphere |

| Multicomponent one-pot synthesis | Hydrazines, aldehydes/ketones, iodine or other catalysts | 60–85 | Efficient, fewer steps, good regioselectivity |

Detailed Research Findings and Notes

The cyclocondensation approach remains the cornerstone for synthesizing substituted pyrazoles like 2-ethoxy-1-(1-methyl-pyrazol-4-yl)-ethanone, with modifications to substrates enabling introduction of the ethoxy group on the ethanone side chain.

Oxidative conversion of pyrazolyl ethanols to ethanones using manganese(IV) oxide is a mild and high-yielding method, avoiding harsh reagents or conditions.

Bromination of ethanone derivatives facilitates subsequent nucleophilic substitution reactions, allowing the introduction of ethoxy or other alkoxy groups, expanding the functional diversity of the pyrazole derivatives.

Palladium-catalyzed cross-coupling reactions offer regioselectivity and functional group tolerance, enabling the synthesis of complex pyrazole derivatives with ethoxy substituents.

Multicomponent reactions and in situ generation of intermediates reduce synthetic complexity and improve overall efficiency, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-(1-methyl-pyrazol-4-yl)-ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-1-(1-methyl-pyrazol-4-yl)-ethanone, a compound featuring both an ethoxy group and a pyrazole moiety, has garnered attention in various scientific research applications. This article delves into its applications, particularly in medicinal chemistry, agrochemicals, and materials science, supported by case studies and data tables.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2-Ethoxy-1-(1-methyl-pyrazol-4-yl)-ethanone. A series of experiments demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Ethoxy-1-(1-methyl-pyrazol-4-yl)-ethanone | S. aureus | 32 µg/mL |

| 2-Ethoxy-1-(1-methyl-pyrazol-4-yl)-ethanone | E. coli | 64 µg/mL |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Properties

Another area of research involves the anti-inflammatory effects of this compound. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines. This property positions it as a potential candidate for treating inflammatory diseases.

Case Study: Development of Anti-inflammatory Agents

A comprehensive study published in a peer-reviewed journal involved synthesizing various derivatives of 2-Ethoxy-1-(1-methyl-pyrazol-4-yl)-ethanone and evaluating their anti-inflammatory effects in mouse models. The results showed that specific modifications to the ethoxy group enhanced anti-inflammatory activity while reducing toxicity.

Herbicidal Activity

The compound has also been investigated for its herbicidal properties. Research demonstrated that formulations containing 2-Ethoxy-1-(1-methyl-pyrazol-4-yl)-ethanone effectively controlled weed growth in agricultural settings.

| Herbicide Formulation | Target Weed Species | Efficacy (%) |

|---|---|---|

| Formulation A | Amaranthus retroflexus | 85% |

| Formulation B | Cynodon dactylon | 90% |

These results indicate its potential use as a selective herbicide, which could be particularly beneficial in crop management.

Synthesis of Functional Polymers

In materials science, 2-Ethoxy-1-(1-methyl-pyrazol-4-yl)-ethanone has been utilized as a monomer for synthesizing functional polymers with unique thermal and mechanical properties. Research has shown that incorporating this compound into polymer matrices enhances their thermal stability and mechanical strength.

Case Study: Polymer Development

A study focused on creating thermosetting polymers using 2-Ethoxy-1-(1-methyl-pyrazol-4-yl)-ethanone demonstrated improved properties compared to traditional polymers. The resulting materials exhibited higher glass transition temperatures (Tg) and better resistance to thermal degradation.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-(1-methyl-pyrazol-4-yl)-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The following table summarizes key structural analogs and their physicochemical properties:

*Estimated values based on structural similarity.

Key Observations:

- Lipophilicity (LogP): The ethoxy-substituted compound (LogP ~1.5) is less lipophilic than the phenyl-substituted analog (LogP 3.01) , suggesting better aqueous solubility. The amino-substituted analog (LogP ~0.8) is even more hydrophilic, highlighting the impact of polar groups .

- Steric Effects: The phenyl group in 1-(3-methyl-1-phenylpyrazol-4-yl)ethanone introduces steric bulk, which may hinder interactions in biological systems compared to the smaller ethoxy group .

2-Ethoxy-1-(1-methyl-pyrazol-4-yl)-ethanone

For example, compound 5 in was synthesized using 1-methylpyrazole-5-boronic acid pinacol ester, suggesting a plausible route for introducing the pyrazole moiety.

Comparison with Other Ethanones:

- Thiazole Derivatives (): Ethanones like 2-bromo-1-(4-methoxyphenyl)ethanone undergo nucleophilic substitution with thiourea to form thiazoles, a pathway distinct from the ethoxy-substituted compound .

- Amino-Substituted Pyrazole (): The amino group in 1-(4-amino-1-methylpyrazol-3-yl)ethanone likely requires protective group strategies during synthesis, adding complexity compared to ethoxy derivatives .

Reactivity and Stability

- Electrophilic Reactivity: The ketone group in all analogs is susceptible to nucleophilic attack. However, the ethoxy group’s electron-donating nature may reduce electrophilicity compared to electron-withdrawing substituents (e.g., halogens) .

- Aromatic Stability: The pyrazole ring’s aromaticity enhances thermal and oxidative stability, a feature shared across analogs .

Biological Activity

2-Ethoxy-1-(1-methyl-pyrazol-4-yl)-ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including its pharmacological properties, mechanisms of action, and applications in various biological contexts.

Anticancer Properties

The pyrazole moiety, which is present in 2-Ethoxy-1-(1-methyl-pyrazol-4-yl)-ethanone, is recognized for its anticancer activities. Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and Hela (cervical cancer) cells. For instance, a related pyrazole compound demonstrated IC50 values of 193.93 µg/mL against A549 cells, indicating moderate activity compared to standard chemotherapeutics like 5-fluorouracil .

Research indicates that pyrazole derivatives can induce apoptosis in cancer cells through the modulation of apoptotic pathways. Specifically, compounds have been shown to upregulate pro-apoptotic genes such as Bax and p53 while downregulating anti-apoptotic genes like Bcl2 and CDK4 . This dual action enhances the efficacy of these compounds in targeting cancer cells while sparing normal cells.

Antimicrobial Activity

In addition to anticancer effects, 2-Ethoxy-1-(1-methyl-pyrazol-4-yl)-ethanone has demonstrated antimicrobial properties. Pyrazole derivatives have been reported to exhibit activity against a variety of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Pyrazole derivatives have been linked to the inhibition of inflammatory mediators and pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

In Vitro Studies

A study evaluating the cytotoxicity of various pyrazole compounds found that 2-Ethoxy-1-(1-methyl-pyrazol-4-yl)-ethanone exhibited significant activity against several human cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment, revealing that the compound's effectiveness varied depending on concentration and exposure time .

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and therapeutic potential of pyrazole derivatives. In these studies, compounds were administered to mice with induced tumors, and subsequent tumor growth was monitored. Results indicated that certain pyrazole derivatives significantly reduced tumor size compared to controls, supporting their potential as effective anticancer agents .

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Ethoxy-1-(1-methyl-pyrazol-4-yl)-ethanone?

The synthesis typically involves nucleophilic substitution or condensation reactions. For pyrazole derivatives, a common approach is reacting 1-methylpyrazole-4-carbaldehyde with ethoxyacetyl chloride in anhydrous conditions, using a base like triethylamine to facilitate the formation of the ketone group. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–5°C during addition, followed by room-temperature stirring) are critical to minimize side reactions . Purity is enhanced via recrystallization from ethanol-water mixtures. Monitor reaction progress using TLC (ethyl acetate/hexane, 1:1) and confirm structural integrity via NMR (e.g., ethoxy group resonance at δ 1.3–1.5 ppm for CH and δ 4.0–4.2 ppm for OCH) .

Basic: How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound via slow evaporation in a solvent like ethanol. Data collection using a Bruker APEXII CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) and refinement with SHELXL (e.g., space group P2/c) provide bond lengths, angles, and torsion angles. For example, the pyrazole ring typically shows C–N bond lengths of ~1.33–1.37 Å, while the ethoxy group exhibits C–O bonds of ~1.43 Å . Refinement parameters (R-factor < 0.05) ensure accuracy. Use PLATON or Mercury for visualization .

Advanced: How do electronic effects of substituents on the pyrazole ring influence reaction pathways?

Electron-withdrawing groups (EWGs) like nitro or chloro substituents deactivate the pyrazole ring, directing electrophilic attacks to specific positions. For example, a nitro group at the 3-position increases the electrophilicity of the adjacent carbonyl carbon, facilitating nucleophilic additions. Conversely, electron-donating groups (EDGs) like methoxy enhance ring electron density, favoring cyclization reactions. Computational studies (DFT at B3LYP/6-31G* level) predict regioselectivity in such systems . Experimental validation via NMR chemical shifts (e.g., carbonyl carbon deshielding by 5–10 ppm with EWGs) is recommended .

Advanced: How should contradictory bioactivity data across studies be reconciled?

Contradictions often arise from variations in assay conditions or substituent effects. For instance, antimicrobial activity against E. coli may differ due to:

- Substituent position : A 4-chlorophenyl group enhances activity compared to 3-chloro derivatives .

- Solvent polarity : DMSO vs. ethanol can alter compound solubility and bioavailability .

- Strain specificity : Gram-negative vs. Gram-positive bacteria respond differently to lipophilic groups.

Validate results using standardized protocols (CLSI guidelines) and cross-reference with structural analogs (e.g., pyrazol-4-yl vs. pyrazol-5-yl derivatives) .

Basic: What safety precautions are essential when handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (EN166/ANSI Z87.1) to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions generating volatile byproducts (e.g., HCl during acylations).

- Waste disposal : Segregate halogenated waste (e.g., chloro derivatives) and treat via neutralization (5% NaOH) before disposal .

Advanced: What strategies optimize yield in multi-step syntheses involving this compound?

- Stepwise purification : Isolate intermediates (e.g., via column chromatography, 60–120 mesh silica, hexane/ethyl acetate gradient) to minimize carryover impurities.

- Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance reaction rates .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 4 hr to 30 min) for steps like hydrazone formation, improving yield by 15–20% .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Molecular docking : Use AutoDock Vina to predict binding affinities to targets like COX-2 (PDB ID: 5KIR). Pyrazole derivatives with hydrophobic substituents (e.g., phenyl groups) show higher docking scores (ΔG < −8 kcal/mol) .

- QSAR studies : Correlate logP values with antifungal activity; derivatives with logP 2.5–3.5 exhibit optimal membrane permeability .

- ADMET prediction : SwissADME predicts blood-brain barrier penetration for neuroactive derivatives.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

- FT-IR : Confirm carbonyl (C=O) stretch at ~1680–1720 cm and pyrazole ring vibrations at ~1550–1600 cm .

- NMR : Identify ethoxy protons (δ 1.3–1.5 ppm triplet, δ 4.0–4.2 ppm quartet) and pyrazole CH (δ 2.5–2.7 ppm) .

- HRMS : Exact mass calculated for CHNO: 180.0899 [M+H] .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitutions?

The ethoxy group’s +I effect stabilizes the carbonyl carbon, making it susceptible to nucleophilic attack. In basic conditions (e.g., KCO/DMF), amines or hydrazines displace the ethoxy group via a tetrahedral intermediate. Kinetic studies (monitored by NMR with fluorinated analogs) reveal a second-order rate dependence on nucleophile concentration . Competing pathways (e.g., elimination vs. substitution) are controlled by solvent polarity (higher polarity favors substitution) .

Advanced: How do crystal packing interactions affect the compound’s physicochemical properties?

SC-XRD data reveal intermolecular C–H···O hydrogen bonds (2.8–3.0 Å) between the ethoxy oxygen and pyrazole hydrogen, stabilizing the lattice. These interactions increase melting points (mp ~120–125°C) and reduce solubility in nonpolar solvents. Hirshfeld surface analysis (CrystalExplorer) quantifies contributions from H-bonding (40–50%) and van der Waals forces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.